(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid
Description
“(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid” is an imidazole-derived compound featuring a trityl (triphenylmethyl) group at the N1 position of the imidazole ring and a propenoic acid moiety in the (E)-configuration. The trityl group is a sterically bulky, lipophilic substituent that significantly influences the compound’s physicochemical properties, including solubility, stability, and intermolecular interactions. The (E)-geometry of the α,β-unsaturated carboxylic acid moiety confers rigidity to the structure, which may enhance binding specificity in biological or catalytic contexts.
Properties
IUPAC Name |
(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H,28,29)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXZFOIQAKDEDS-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “(2E)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]prop-2-enoic acid” are currently unknown. This compound is a derivative of imidazole, which is a common structure in many pharmaceutical intermediates
Mode of Action
It is known that the functionalization of imidazoles, such as this compound, is a necessary step in the formation of many active pharmaceutical intermediates. The compound can react with a range of electrophiles, forming highly reactive intermediates.
Biochemical Pathways
The compound’s ability to form highly reactive intermediates suggests that it may play a role in various biochemical reactions.
Result of Action
Given its reactivity with various electrophiles, it is likely that the compound could have diverse effects depending on the specific biochemical context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with electrophiles suggests that its action could be influenced by the presence of different electrophiles in the environment. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy.
Biological Activity
(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid, a compound featuring an imidazole ring, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes a trityl group attached to an imidazole moiety. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazole ring is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which may enhance its reactivity and biological efficacy.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus, a common pathogen associated with skin infections. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines revealed that the compound induces apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(E)-3-(1-tritylimidazol-4-yl)prop-2-enoic acid” is best understood through comparison with related compounds. Below is an analysis of key analogs, emphasizing substituent effects, crystallographic behavior, and reactivity.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Trityl Group (Target Compound): The trityl substituent drastically increases molecular weight (~433.5 g/mol estimated) and reduces solubility in polar solvents. Its steric bulk may hinder crystallization in certain space groups, as observed in similar trityl-containing compounds requiring advanced refinement tools like SHELXL for accurate crystallographic resolution .
- Unsubstituted Imidazole (Analog in ): The absence of the trityl group results in a lower molecular weight (~153.1 g/mol) and higher polarity, favoring hydrogen-bonding networks in crystal lattices, as described in Etter’s graph-set analysis .
- Aromatic Substituent (Analog in ): The 4-(imidazol-1-ylmethyl)phenyl group introduces planar aromaticity, enabling π-stacking interactions while maintaining moderate solubility in organic solvents.
Hydrogen-Bonding and Crystallographic Behavior
- The target compound’s trityl group likely disrupts extended hydrogen-bonding networks compared to unsubstituted analogs. For example, (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid () may form robust O–H···N bonds between the carboxylic acid and imidazole, whereas the trityl group in the target compound could limit such interactions, leading to distinct crystal packing motifs .
- Structure validation tools like PLATON () and refinement programs such as SHELX () are critical for resolving steric clashes or disorder in trityl-containing structures.
Reactivity and Functional Implications
- The α,β-unsaturated carboxylic acid moiety in all analogs is electrophilic, enabling Michael addition reactions. However, the trityl group in the target compound may sterically shield the double bond, reducing reactivity toward nucleophiles compared to less hindered analogs.
- In biological contexts, the trityl group could enhance membrane permeability but reduce binding affinity to hydrophilic active sites, a trade-off observed in prodrug design .
Research Findings and Data Gaps
While the provided evidence lacks direct experimental data (e.g., melting points, solubility values) for “this compound,” structural analogs suggest the following trends:
- Solubility: Trityl derivatives are typically sparingly soluble in water but soluble in chloroform or DMSO.
- Thermal Stability: Bulky substituents like trityl may increase melting points due to enhanced van der Waals forces.
- Biological Activity: Imidazole-carboxylic acid hybrids are often bioactive, but the trityl group’s impact requires further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
